

Spectroscopic and Synthetic Elucidation of 2-Amino-6-iodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-iodobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-6-iodobenzoic acid**, a key intermediate in pharmaceutical and chemical synthesis.[\[1\]](#) The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols for its acquisition, and a workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **2-Amino-6-iodobenzoic acid**. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed through empirical analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **2-Amino-6-iodobenzoic acid**

Parameter	^1H NMR	^{13}C NMR
Solvent	DMSO-d ₆ (Illustrative)	Not explicitly found
Frequency	Not specified	Not specified
Chemical Shifts (δ , ppm)	Aromatic Protons: 6.5-8.0 (Estimated range based on isomers)	Aromatic Carbons: 110-150 (Estimated range), Carbonyl Carbon: >165 (Estimated)
Coupling Constants (J, Hz)	Not available	Not available
Data Source	Illustrative, based on data for isomers like 2-Amino-5-iodobenzoic acid.[2]	Predicted/Illustrative

Note: Specific experimental ^1H and ^{13}C NMR data for **2-Amino-6-iodobenzoic acid** were not found in the search results. The provided information is an illustrative representation based on available data for isomers and general knowledge of similar compounds.

Table 2: Infrared (IR) Spectroscopy Data for **2-Amino-6-iodobenzoic acid**

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Amino group)	3300-3500
O-H Stretch (Carboxylic acid)	2500-3300 (broad)
C=O Stretch (Carboxylic acid)	1680-1710
C=C Stretch (Aromatic ring)	1450-1600
C-N Stretch	1250-1350
C-I Stretch	500-600
Data Source	General expected ranges. Specific experimental data from ChemicalBook mentioned but not detailed in snippets.[3]

Table 3: Mass Spectrometry (MS) Data for **2-Amino-6-iodobenzoic acid**

Parameter	Value
Molecular Formula	C ₇ H ₆ INO ₂
Molecular Weight	263.03 g/mol
Ionization Mode	Not specified (Electrospray Ionization is common for such compounds)
Predicted [M+H] ⁺	263.95162
Predicted [M-H] ⁻	261.93706
Data Source	PubChemLite (Predicted Collision Cross Section data available). [4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on general procedures for aminobenzoic acids and can be adapted for **2-Amino-6-iodobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **2-Amino-6-iodobenzoic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the instrument to ensure optimal resolution and lineshape.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.

- Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Process and reference the spectrum similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-Amino-6-iodobenzoic acid** powder directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
 - Record a background spectrum of the clean, empty ATR crystal.

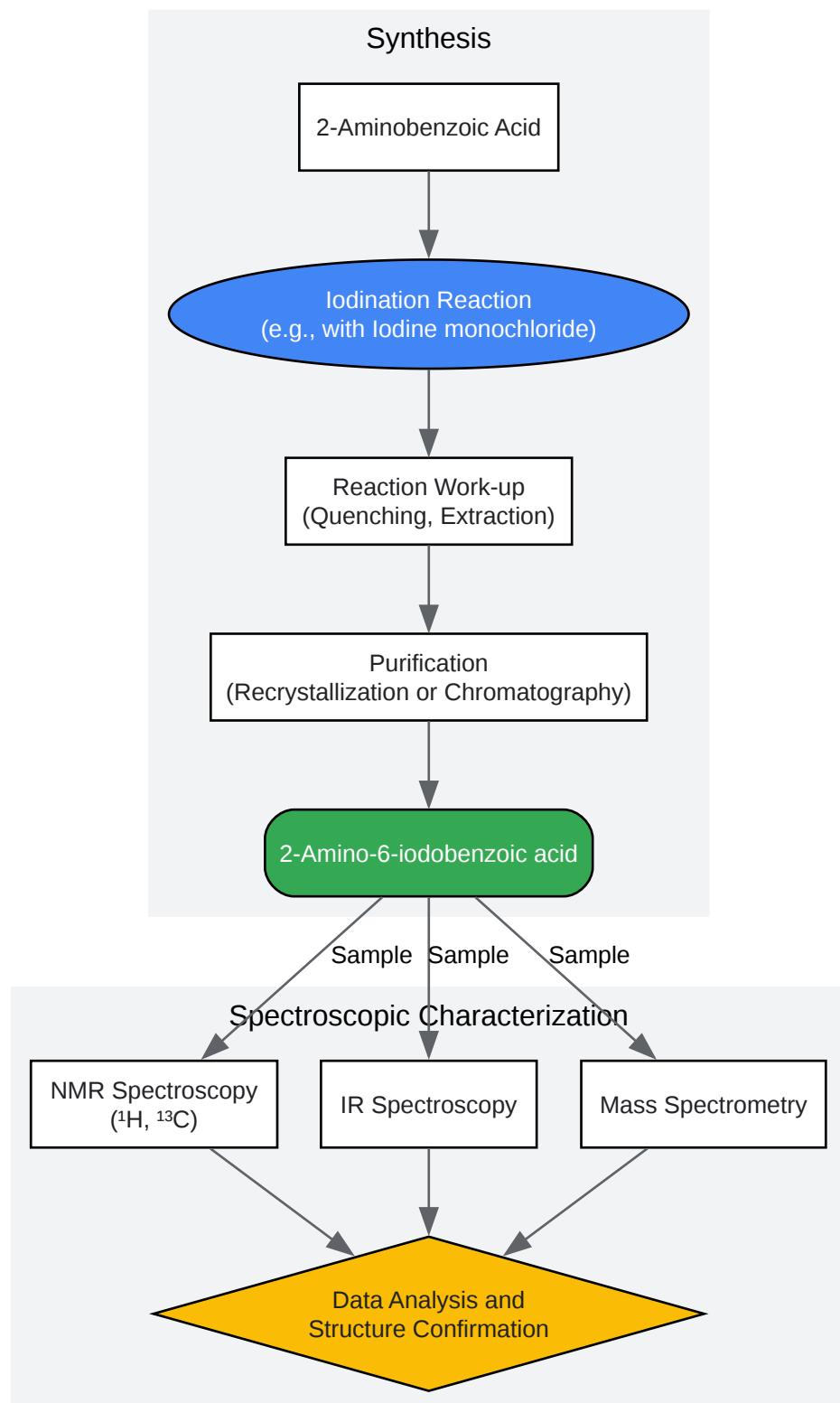
- Data Acquisition:
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-6-iodobenzoic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrument Setup:
 - Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
 - Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Acquire mass spectra in both positive and negative ion modes to observe the protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecular ions, respectively.
 - Acquire data over a mass range that includes the expected molecular weight of the compound.

Synthesis and Characterization Workflow

The synthesis of **2-Amino-6-iodobenzoic acid** can be achieved through the iodination of 2-aminobenzoic acid. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.



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Caption: Workflow for the synthesis and spectroscopic analysis of **2-Amino-6-iodobenzoic acid**.

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